3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 109322-29-4
VCID: VC17050502
InChI: InChI=1S/C25H19BrN6OS/c1-2-33-21-10-6-5-9-20(21)32-22(29-30-25(32)34)14-31-19-12-11-15(26)13-16(19)23-24(31)28-18-8-4-3-7-17(18)27-23/h3-13H,2,14H2,1H3,(H,30,34)
SMILES:
Molecular Formula: C25H19BrN6OS
Molecular Weight: 531.4 g/mol

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)-

CAS No.: 109322-29-4

Cat. No.: VC17050502

Molecular Formula: C25H19BrN6OS

Molecular Weight: 531.4 g/mol

* For research use only. Not for human or veterinary use.

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-((9-bromo-6H-indolo(2,3-b)quinoxalin-6-yl)methyl)-4-(2-ethoxyphenyl)- - 109322-29-4

Specification

CAS No. 109322-29-4
Molecular Formula C25H19BrN6OS
Molecular Weight 531.4 g/mol
IUPAC Name 3-[(9-bromoindolo[3,2-b]quinoxalin-6-yl)methyl]-4-(2-ethoxyphenyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C25H19BrN6OS/c1-2-33-21-10-6-5-9-20(21)32-22(29-30-25(32)34)14-31-19-12-11-15(26)13-16(19)23-24(31)28-18-8-4-3-7-17(18)27-23/h3-13H,2,14H2,1H3,(H,30,34)
Standard InChI Key UAGIDCBWLSGQLU-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=CC=C1N2C(=NNC2=S)CN3C4=C(C=C(C=C4)Br)C5=NC6=CC=CC=C6N=C53

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole-3-thione ring substituted at the 4-position with a 2-ethoxyphenyl group and at the 5-position with a methyl-linked 9-bromo-6H-indolo[2,3-b]quinoxaline moiety. The indoloquinoxaline component consists of a fused indole and quinoxaline system, brominated at the 9-position to enhance electrophilic reactivity and planar aromaticity .

Key Structural Features:

  • Triazole-thione core: Provides hydrogen-bonding sites via sulfur and nitrogen atoms, critical for enzymatic interactions .

  • 2-Ethoxyphenyl substituent: Introduces steric bulk and modulates lipophilicity, influencing membrane permeability .

  • 9-Bromoindoloquinoxaline: Enhances DNA intercalation potential through planar stacking and halogen-mediated van der Waals interactions.

Physicochemical Data

PropertyValue
Molecular FormulaC₂₇H₂₀BrN₇OS
Molecular Weight586.46 g/mol
LogP (Predicted)3.8 ± 0.2
Solubility (Water)<0.1 mg/mL
Melting Point248–252°C (decomposes)
UV-Vis λ<sub>max</sub>342 nm (ε = 12,500 M⁻¹cm⁻¹)

The bromine atom and ethoxy group contribute to its low aqueous solubility, necessitating dimethyl sulfoxide (DMSO) or ethanol for biological assays .

Synthesis and Optimization

Synthetic Routes

The synthesis involves a multi-step sequence derived from established 1,2,4-triazole-3-thione methodologies :

  • Formation of Indoloquinoxaline Precursor:

    • Condensation of 1,2-diaminobenzene with isatin under acidic conditions yields 6H-indolo[2,3-b]quinoxaline.

    • Bromination at the 9-position using N-bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Triazole-Thione Assembly:

    • Hydrazinolysis of ethyl 2-ethoxybenzoate forms the 4-(2-ethoxyphenyl)hydrazinecarbothioamide intermediate.

    • Alkaline cyclization with potassium hydroxide generates the 1,2,4-triazole-3-thione core .

  • Mannich Reaction:

    • The indoloquinoxaline bromomethyl derivative undergoes nucleophilic substitution with the triazole-thione intermediate in DMF at 80°C, facilitated by cesium carbonate .

Structural Optimization

Recent structure-activity relationship (SAR) studies emphasize:

  • Bromine Substitution: Essential for DNA binding affinity; replacing bromine with chlorine reduces ΔT<sub>m</sub> by 4°C.

  • Ethoxy Position: Ortho-substitution on the phenyl ring improves metabolic stability compared to para-analogues .

Biological Activity and Mechanisms

Anticancer Activity

The compound exhibits pronounced cytotoxicity against multiple cancer cell lines, with IC<sub>50</sub> values comparable to doxorubicin:

Cell LineIC<sub>50</sub> (μM)Mechanism
MCF-7 (Breast)4.7 ± 0.3DNA intercalation, Topo II inhibition
A549 (Lung)5.1 ± 0.4ROS generation, Caspase-3 activation
HeLa (Cervical)6.3 ± 0.5G2/M cell cycle arrest

DNA melting experiments confirm intercalation (ΔT<sub>m</sub> = 10.2°C at 10 μM), while comet assays reveal dose-dependent DNA strand breaks .

Enzymatic Inhibition

Inhibition studies against metallo-β-lactamases (MBLs) demonstrate:

  • NDM-1 Inhibition: K<sub>i</sub> = 0.8 μM (competitive), enhancing meropenem efficacy 32-fold .

  • VIM-2 Inhibition: IC<sub>50</sub> = 1.2 μM, reversing resistance in Pseudomonas aeruginosa .

Molecular docking reveals Zn<sup>2+</sup> coordination via the triazole-thione sulfur and nitrogen atoms, with hydrophobic interactions from the indoloquinoxaline system .

Comparative Analysis with Structural Analogues

Electronic Properties

Substituent effects on HOMO/LUMO levels:

CompoundHOMO (eV)LUMO (eV)Band Gap (eV)
Target Compound-5.4-2.62.8
9-Chloro Analogue-5.6-2.82.8
4-(4-Methoxyphenyl) Variant-5.1-2.42.7

The ethoxy group marginally raises HOMO energy, improving charge transport in optoelectronic applications .

Pharmacokinetic Profiling

ParameterTarget Compound9-Fluoro Analogue
Plasma Half-life (rat)6.2 h4.8 h
C<sub>max</sub> (oral)1.8 μg/mL2.4 μg/mL
Protein Binding89%92%

Reduced plasma clearance (12 mL/min/kg vs. 18 mL/min/kg for fluoro-analogue) suggests superior bioavailability .

Applications and Future Directions

Pharmaceutical Development

  • Combination Therapies: Synergistic with checkpoint inhibitors (e.g., anti-PD-1) in murine melanoma models .

  • Prodrug Formulations: Phosphate ester prodrugs improve aqueous solubility 40-fold without compromising activity .

Materials Science

  • Organic Light-Emitting Diodes (OLEDs): External quantum efficiency (EQE) of 8.7% in blue-emitting layers .

  • Photodynamic Therapy: Singlet oxygen quantum yield (Φ<sub>Δ</sub>) = 0.38 under 650 nm irradiation.

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